N-(2-nitrophenyl)-1-phenylmethanimine
Description
Structure
3D Structure
Properties
CAS No. |
14717-15-8 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
CUGLXSQFXIEALI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2[N+](=O)[O-] |
Other CAS No. |
14717-15-8 |
Origin of Product |
United States |
Synthesis and Characterization
Synthetic Methodologies
The general procedure for the synthesis of imines involves the reaction of an aldehyde with a primary amine, often with acid catalysis and the removal of water to drive the equilibrium towards the product. rsc.org A common laboratory method involves dissolving the aldehyde and the amine in a suitable solvent, such as dichloromethane, and adding a dehydrating agent like anhydrous sodium sulfate. The reaction is typically allowed to proceed at ambient temperature, and the product can be isolated by filtration and recrystallization. rsc.org
General Reaction Scheme:
Figure 1. General reaction for the synthesis of this compound from 2-nitroaniline and benzaldehyde.
Spectroscopic and Physicochemical Properties
The characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and purity.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the imine proton. The imine proton (-CH=N-) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the two phenyl rings will exhibit complex splitting patterns due to their electronic environments and coupling with neighboring protons.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Key signals would include the resonance for the imine carbon (-C=N-), which is typically found in the range of 160-170 ppm, and the signals for the aromatic carbons.
No specific ¹H and ¹³C NMR data for this compound were found in the provided search results. However, data for analogous compounds can be used for comparative analysis. For instance, in N-Benzylideneaniline, the imine proton appears as a singlet at 8.37 ppm. rsc.org
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most significant of these is the C=N stretching vibration of the imine group, which typically appears in the region of 1690-1640 cm⁻¹. Other important bands would include the symmetric and asymmetric stretching vibrations of the nitro group (-NO₂), usually observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the imine group. The presence of the nitro group, a strong chromophore, is likely to result in significant absorption in the UV region. The electronic transitions can be influenced by the solvent polarity.
Specific experimental UV-Vis data for this compound was not found in the search results. Studies on similar nitro-containing Schiff bases have shown that these compounds exhibit characteristic absorption spectra. researchgate.net
Chemical Reactivity and Transformation Pathways of N 2 Nitrophenyl 1 Phenylmethanimine
Cycloaddition and Heterocyclic Annulation Reactions
The unique arrangement of a reactive imine function and a reducible nitro group on an aromatic scaffold makes N-(2-nitrophenyl)-1-phenylmethanimine a prime substrate for complex cyclization and ring-forming reactions.
Synthesis of 2H-Indazole Derivatives via Reductive Cyclization (Cadogan Reaction)
The Cadogan reaction provides a classical and effective method for the synthesis of 2H-indazoles from ortho-nitroaryl imines like this compound. This reaction proceeds via a deoxygenative cyclization mechanism, typically promoted by trivalent phosphorus reagents such as triethyl phosphite (B83602) or tri-n-butylphosphine.
The process is initiated by the reduction of the nitro group. The trivalent phosphine (B1218219) reagent abstracts oxygen atoms from the nitro group, leading to a highly reactive nitrene intermediate. This electrophilic nitrene then rapidly undergoes intramolecular cyclization by attacking the nitrogen atom of the adjacent imine group, forming the stable five-membered indazole ring. The reaction is generally carried out at elevated temperatures, often refluxing in a suitable solvent. While robust, the conditions can be harsh, though milder protocols have been developed.
Table 1: Conditions for Cadogan-Type Reductive Cyclization
| Reagent | Temperature | Key Feature |
| Triethyl phosphite | >150 °C (Reflux) | Traditional, high-temperature conditions. |
| Tri-n-butylphosphine | 80-110 °C | Milder conditions compared to phosphites. |
| Phenylsilane / Cat. Phosphine | Lower Temperatures | Catalytic approach using a terminal reductant. |
This methodology is highly valued for its ability to construct the indazole core in a single synthetic operation from readily available starting materials.
Formation of 2,3-Dihydro-4H-1,3-benzothiazin-4-ones through Condensation Reactions
This compound can be utilized in condensation reactions to form the 2,3-dihydro-4H-1,3-benzothiazin-4-one heterocyclic system. This transformation is achieved through a reaction with 2-mercaptobenzoic acid (thiosalicylic acid).
In this process, the thiol group of 2-mercaptobenzoic acid acts as a nucleophile, attacking the electrophilic carbon atom of the imine. This is followed by an intramolecular cyclization where the carboxylic acid group condenses with the imine nitrogen, eliminating a molecule of water to form the six-membered thiazine (B8601807) ring. The reaction is typically facilitated by a dehydrating agent or by refluxing in a solvent like toluene (B28343) with azeotropic removal of water. This synthetic route provides straightforward access to 2,3-disubstituted 1,3-benzothiazin-4-ones, which are scaffolds of interest in medicinal chemistry.
Domino [3+2] Cyclization Strategies for Indole (B1671886) Synthesis involving Imine Intermediates
While a direct domino [3+2] cycloaddition is not the most common description, indole scaffolds can be synthesized from this compound through tandem or cascade reactions that involve an initial reduction step. These multi-step, one-pot processes are a cornerstone of efficient heterocyclic synthesis.
A plausible pathway involves the partial or complete reduction of the nitro group. For instance, reduction to a nitroso intermediate, followed by intramolecular condensation and further deoxygenation, can lead to the indole ring. A more common strategy is the complete reduction of the nitro group to an amine, which then triggers a subsequent cyclization. Palladium-catalyzed reductive cyclizations using carbon monoxide or other reducing agents are well-established for converting 2-nitrostyrenes to indoles, and similar principles can be applied to o-nitroaryl imines, representing a tandem reduction-cyclization sequence.
Cascade Reactions Leading to Benzothiadiazines and Benzimidazoles
The structure of this compound is well-suited for cascade reactions to form other important nitrogen-containing heterocycles, contingent on the initial reduction of the nitro group.
Benzimidazole (B57391) Synthesis: A prominent cascade pathway involves the reduction of the nitro group to an amine, generating N-(2-aminophenyl)-1-phenylmethanimine in situ. This intermediate can then undergo an intramolecular cyclization. The amino group attacks the imine carbon, and subsequent aromatization, often through the elimination of a substituent or an oxidation step, yields the stable 2-phenylbenzimidazole (B57529) ring system. This tandem reduction-cyclization is a very common and efficient strategy for benzimidazole synthesis.
Table 2: Reagents for Reductive Cascade Cyclization to Benzimidazoles
| Reducing Agent | Catalyst/Conditions | Product Class |
| H₂, Fe, SnCl₂, Na₂S₂O₄ | Acidic or neutral conditions | Benzimidazoles |
| Formic Acid / Iodine | Redox-active catalyst | Benzimidazoles |
| Electrochemical Reduction | Undivided cell, constant current | Fused Benzimidazoles |
Benzothiadiazine Synthesis: The formation of benzothiadiazines is more complex and typically starts from 2-aminobenzenesulfonamide (B1663422). However, a hypothetical cascade from this compound would first involve reduction to N-(2-aminophenyl)-1-phenylmethanimine. This intermediate could then react with a sulfur dioxide source (e.g., sulfuryl chloride followed by ammonia) to construct the thiadiazine ring. A more direct analogous reaction involves the condensation of 2-aminobenzenesulfonamide with benzaldehyde (B42025) (which can be formed from the in situ hydrolysis of the imine) under oxidative conditions, often mediated by iodine, to yield 1,2,4-benzothiadiazine 1,1-dioxides.
1,3-Dipolar Cycloaddition of Nitrones (Derived from N-(2-nitrophenyl)methanimine)
This compound can serve as a precursor to a nitrone, which is a versatile 1,3-dipole for cycloaddition reactions. This transformation occurs in two conceptual steps: oxidation of the imine to the nitrone, followed by the cycloaddition itself.
The imine nitrogen can be oxidized to an N-oxide (a nitrone) using a suitable oxidizing agent, most commonly a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgrsc.org The presence of C-aryl substituents on the imine facilitates this N-oxidation. rsc.org
The resulting nitrone, N-(2-nitrophenyl)-α-phenylnitrone, can then be reacted in situ with a variety of dipolarophiles (e.g., alkenes, alkynes). The [3+2] cycloaddition between the nitrone and a dipolarophile generates a five-membered heterocyclic ring, such as an isoxazolidine (B1194047) (from an alkene) or an isoxazoline (B3343090) (from an alkyne). This reaction is a powerful tool for stereocontrolled synthesis as it can create multiple new stereocenters in a single step.
Oxidation and Reduction Processes
The reactivity of this compound is largely defined by the two principal functional groups it contains: the imine (C=N) bond and the nitro (NO₂) group. Both are susceptible to oxidation and reduction under various conditions.
Reduction: The compound can undergo reduction at two different sites:
Nitro Group Reduction: The nitro group is readily reduced by a wide range of reagents. Depending on the conditions and the reducing agent employed (e.g., SnCl₂/HCl, Fe/AcOH, H₂/Pd-C, Na₂S₂O₄), it can be selectively reduced to a nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) group. This reduction is a key initial step in many of the cascade reactions discussed previously, such as the synthesis of indazoles, benzimidazoles, and other fused heterocycles.
Imine Group Reduction: The carbon-nitrogen double bond of the imine can be reduced to a carbon-nitrogen single bond, yielding the corresponding secondary amine, N-(2-nitrophenyl)-1-phenylmethanamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Oxidation: The primary site of oxidation on the this compound molecule is the imine nitrogen. As detailed in section 3.1.5, oxidation with peroxyacids like m-CPBA converts the imine into the corresponding N-oxide, which is a nitrone. rsc.orgrsc.org This transformation is synthetically useful as it converts the imine into a reactive 1,3-dipole for cycloaddition reactions. Further oxidation under harsh conditions can lead to cleavage of the C=N bond or modification of the aromatic rings, but the formation of the nitrone is the most controlled and synthetically relevant oxidation pathway.
Photoinduced Oxidation of Imine Functionalities by Nitroarenes
The photoexcitation of nitroarenes renders them potent oxidants capable of promoting a variety of chemical transformations. In the context of imines, photoexcited nitroarenes can induce oxidation to form amides. This process generally proceeds under anaerobic conditions through a proposed mechanism involving hydrogen atom transfer (HAT) and oxygen atom transfer (OAT).
Mechanistic studies on intermolecular systems suggest that the photoexcited nitroarene abstracts a hydrogen atom from the carbon adjacent to the imine nitrogen. A second HAT event can lead to the formation of the corresponding amide. For this compound, the nitro and imine groups are present within the same molecule, creating the potential for an intramolecular reaction. Upon photoexcitation of the 2-nitro group, it could abstract a hydrogen atom from the benzylic position of the imine moiety. Subsequent rearrangement and oxygen atom transfer from the nitro group to the imine carbon would yield the corresponding N-(2-nitrophenyl)benzamide. While this intramolecular pathway is mechanistically plausible, specific studies detailing this transformation for this compound are not extensively documented. The general transformation is significant as it represents a method for imine-to-amide conversion under mild, light-induced conditions, avoiding harsh chemical oxidants.
Transformation to Oxaziridines
A fundamental reaction of the imine functionality is its oxidation to form a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon, known as an oxaziridine. This transformation is typically achieved by treating the imine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
The reaction mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the imine's nitrogen atom. This process is a well-established and general method for the synthesis of N-aryl, N-alkyl, and N-sulfonyl oxaziridines. wikipedia.orgresearchgate.net For this compound, this reaction would yield 2-(2-nitrophenyl)-3-phenyloxaziridine. Oxaziridines are valuable synthetic intermediates, known for their ability to act as electrophilic oxygen and nitrogen transfer agents in various organic reactions. unc.edu The presence of the electron-withdrawing 2-nitrophenyl group on the nitrogen atom influences the reactivity of the resulting oxaziridine.
Rearrangement Reactions
Amide Bond Formation via Nitrile Imine Rearrangements with a 2-Nitrophenyl Motif
A notable rearrangement reaction involving the 2-nitrophenyl motif is the formation of amide bonds from nitrile imine intermediates. This process harnesses the reactivity of nitrile imines derived from N-(2-nitrophenyl) hydrazonyl bromides for the construction of primary, secondary, and tertiary amides.
The reaction is initiated by the base-induced dehydrohalogenation of a hydrazonyl bromide precursor, which generates a highly reactive nitrile imine. This intermediate, featuring an N-(2-nitrophenyl) group, undergoes a rapid 1,7-electrocyclization involving the ortho-nitro group. This cyclization forms a seven-membered ring intermediate. Subsequent cycloreversion and rearrangement yield an N-hydroxybenzotriazole activated ester. This activated ester is then susceptible to nucleophilic attack by an amine, leading to the formation of the corresponding amide bond with high efficiency. This methodology is valued for its mild conditions and broad functional group tolerance, even allowing for the N-acylation of unprotected amino acids.
The scope of this amidation reaction has been demonstrated across a variety of amine nucleophiles and hydrazonyl bromide precursors.
Scope of Amide Formation via Nitrile Imine Rearrangement
| Entry | Hydrazonyl Bromide Precursor (R Group) | Amine Nucleophile | Resulting Amide Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylphenyl | Benzylamine | N-Benzyl-4-methylbenzamide | 88 |
| 2 | 4-Methoxyphenyl | Benzylamine | N-Benzyl-4-methoxybenzamide | 85 |
| 3 | 4-Chlorophenyl | Benzylamine | N-Benzyl-4-chlorobenzamide | 75 |
| 4 | 2-Thienyl | Benzylamine | N-Benzylthiophene-2-carboxamide | 66 |
| 5 | 4-Methylphenyl | Morpholine | (4-Methylphenyl)(morpholino)methanone | 86 |
| 6 | 4-Methylphenyl | (S)-Methyl 2-aminopropanoate | (S)-Methyl 2-(4-methylbenzamido)propanoate | 82 |
| 7 | 4-Methylphenyl | Aniline | 4-Methyl-N-phenylbenzamide | 58 |
Role as a Ligand in Coordination Chemistry
Schiff bases are a prominent class of ligands in coordination chemistry due to the presence of the imine nitrogen, which has a lone pair of electrons available for donation to a metal center. This compound possesses the characteristic imine nitrogen and additional potential donor sites in the nitro group, suggesting its capability to form metal complexes.
Investigation of this compound Derived Ligands and Their Metal Complexes
While Schiff bases derived from substituted anilines and benzaldehyde are widely studied as ligands, specific research isolating and characterizing metal complexes of this compound is not extensively reported in the surveyed literature. Studies on analogous systems, such as Schiff bases derived from meta- and para-nitroaniline, have shown the successful synthesis and characterization of cobalt(II), nickel(II), and copper(II) complexes. rsisinternational.orgisca.inresearchgate.net These studies confirm that the imine nitrogen is typically involved in coordination. Based on this, it is highly probable that this compound can also act as a ligand, coordinating to various transition metal ions to form stable complexes.
Structural and Electronic Considerations in Metal Coordination
In a hypothetical metal complex of this compound, coordination would primarily occur through the lone pair of electrons on the imine nitrogen atom. A significant structural aspect is the presence of the nitro group at the ortho position of the N-phenyl ring. One of the oxygen atoms of this nitro group is spatially positioned to potentially coordinate with the same metal ion that is bound to the imine nitrogen. This would result in the formation of a stable five-membered chelate ring, a favored conformation in coordination chemistry. Such bidentate (N, O) coordination would enhance the stability of the resulting metal complex compared to monodentate coordination.
The electronic properties of the ligand are significantly influenced by the 2-nitrophenyl group. The nitro group is strongly electron-withdrawing, which reduces the electron density on the N-phenyl ring and, through resonance and inductive effects, decreases the basicity of the imine nitrogen. This reduced basicity would affect the strength of the coordinate bond with the metal ion. Furthermore, the steric bulk of the ortho-nitro group and the phenyl ring attached to the imine carbon could create significant steric hindrance around the metal center, influencing the coordination geometry and the accessibility of other ligands to the metal ion.
Computational and Theoretical Studies on N 2 Nitrophenyl 1 Phenylmethanimine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like N-(2-nitrophenyl)-1-phenylmethanimine. These methods can provide detailed insights into the molecule's behavior at the atomic level.
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.govmdpi.com
For this compound, the presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring is expected to lower the energy of both the HOMO and LUMO orbitals. taylorandfrancis.com This effect would likely decrease the HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted phenylmethanimine (B108103). The distribution of the HOMO and LUMO electron densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized more on the phenylmethanimine fragment, while the LUMO would have significant contributions from the nitrophenyl ring.
Illustrative Data Table of Frontier Molecular Orbital Energies (Based on a related compound)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: The values in this table are hypothetical and for illustrative purposes to show how such data would be presented. They are not the actual calculated values for this compound.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, this could involve studying its synthesis, typically through the condensation of 2-nitroaniline (B44862) and benzaldehyde (B42025), or its participation in cycloaddition reactions.
Computational studies on similar imines have successfully detailed reaction mechanisms, including identifying whether a reaction proceeds through a concerted or stepwise pathway. mdpi.com For instance, in a cycloaddition reaction, DFT can help determine the regioselectivity and stereoselectivity by comparing the activation barriers of the different possible approaches of the reacting molecules.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. The imine nitrogen atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the phenyl rings and the area around the nitro group's nitrogen atom would likely show positive potential. researchgate.net
Molecular Simulation Techniques (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding molecular interactions and processes in condensed phases.
MD simulations can be employed to model how this compound interacts with other molecules, such as solvents or other reactants, and with surfaces. By simulating the system at the atomic level, it is possible to predict the preferred binding modes, interaction energies, and the influence of the environment on the molecule's conformation.
For example, MD simulations could be used to study the adsorption of this compound onto a solid surface. This would be relevant for applications in catalysis or materials science. The simulations would reveal the orientation of the molecule on the surface and the nature of the intermolecular forces governing the adsorption process. While specific MD studies on this molecule are not readily found, the general methodology is well-established for a wide range of molecular systems. nih.govub.edu
Theoretical Basis of Structure-Reactivity Relationships
The computational studies described above form the theoretical basis for understanding the relationship between the structure of this compound and its chemical reactivity. By systematically modifying the structure of the molecule in silico (e.g., by changing substituent groups) and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be established.
Computational Assessment of Substituent Effects on Chemical Behavior
The chemical behavior of this compound is significantly influenced by the electronic and steric nature of its constituent groups, particularly the ortho-nitro substituent on the N-phenyl ring. Density Functional Theory (DFT) is a commonly employed computational method to investigate these effects, providing insights into structural parameters, electronic properties, and molecular reactivity. doaj.orgnih.gov
Studies on structurally similar compounds, such as N-phenylmaleimides with various substituents, reveal that the nature of the substituent (whether it is an electron-donating or electron-withdrawing group) profoundly impacts the molecule's structural, electronic, and energetic properties. nih.gov For molecules containing an N-(2-nitrophenyl) group, a notable steric repulsion occurs between the ortho-nitro group (NO₂) and adjacent functional groups. nih.gov In the case of this compound, this would be the imine (-CH=N-) linkage. This steric hindrance forces a significant torsion angle between the 2-nitrophenyl ring and the plane of the methanimine (B1209239) bridge. nih.gov
This rotation has critical consequences for the electronic structure. The conjugation between the phenyl ring and the imine group is disrupted, which in turn affects the distribution of electron density across the molecule. Computational models, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, have been effectively used to calculate these geometric and electronic parameters. doaj.orgnih.gov
The effect of substituents on the electronic distribution can be quantified through calculations of Mulliken charges and dipole moments. sid.irresearchgate.net In nitro-substituted Schiff bases, the nitro group significantly polarizes the molecule, leading to a larger dipole moment and affecting its interaction with other molecules and solvents. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of Substituted Schiff Bases Note: This table is a representative example based on findings from various computational studies on substituted Schiff bases and may not represent exact values for this compound.
| Substituent (on N-phenyl ring) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| H | -6.2 | -1.8 | 4.4 | 2.1 |
| CH₃ (para) | -5.9 | -1.7 | 4.2 | 2.5 |
| OCH₃ (para) | -5.7 | -1.6 | 4.1 | 2.9 |
| NO₂ (ortho) | -6.8 | -2.8 | 4.0 | 5.5 |
Charge Transfer Complex Formation and Energetics
Schiff bases, including this compound, can act as electron donors and interact with electron acceptor molecules to form charge-transfer (CT) complexes. nih.govcu.edu.eg The formation of these complexes involves a partial transfer of electron density from the donor's HOMO to the acceptor's LUMO. The presence of the electron-rich imine group and aromatic rings makes the Schiff base a suitable donor.
The interaction in these complexes can be of different types, including π–π* stacking, where the π-electron systems of the donor and acceptor overlap, and n–π* transitions, involving the non-bonding electrons on the imine nitrogen atom. researchgate.net In cases where the acceptor molecule is acidic, such as picric acid or dinitrophenols, the interaction can also involve a proton transfer from the acceptor to the basic nitrogen center of the imine. nih.govcu.edu.eg This acid-base interaction often leads to the formation of a more stable complex. cu.edu.eg
Computational studies are instrumental in understanding the energetics and stability of these CT complexes. The complexation energy, which is the energy difference between the complex and the sum of the energies of the isolated donor and acceptor molecules, can be calculated to determine the stability of the complex. researchgate.net A negative complexation energy indicates a stable complex.
The electronic transitions associated with charge transfer give rise to new, often intense, absorption bands in the UV-visible spectrum, which are not present in the spectra of the individual components. researchgate.net Time-dependent DFT (TD-DFT) calculations can predict these electronic transitions and help in the interpretation of experimental spectra. mdpi.com
The stoichiometry of these complexes, typically 1:1 or 1:2 donor-to-acceptor ratios, can be investigated both experimentally and computationally. cu.edu.eg The geometry of the complex, including the intermolecular distance and orientation of the donor and acceptor molecules, is optimized in computational models to find the most stable arrangement. For this compound, the nitro group would significantly influence its acceptor properties in a potential self-association or interaction with other donor molecules.
Table 2: Key Interactions in Schiff Base Charge Transfer Complexes This table summarizes general findings on Schiff base CT complexes.
| Interaction Type | Description | Key Spectroscopic Feature |
| π–π | Overlap of π-orbitals between the aromatic rings of the donor and acceptor. | Broad charge-transfer band in UV-vis spectrum. |
| n–π | Transfer of non-bonding electrons (e.g., from imine nitrogen) to the acceptor's π* orbital. | Can contribute to the charge-transfer band, often at lower energy. |
| Proton Transfer | Transfer of a proton from an acidic acceptor to the basic imine nitrogen. | Disappearance of acidic proton signal (e.g., -OH) and appearance of a new N⁺-H signal in IR and NMR spectra. cu.edu.eg |
Spectroscopic and Crystallographic Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopy is a fundamental tool in chemical analysis, providing a "fingerprint" of a molecule's structure. For N-(2-nitrophenyl)-1-phenylmethanimine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is used to confirm its identity and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each chemically distinct proton produces a signal at a specific chemical shift (δ), measured in parts per million (ppm). The imine proton (-CH=N-) is highly characteristic and is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the carbon-nitrogen double bond. The nine aromatic protons on the two phenyl rings are expected to resonate in the range of δ 6.5-8.5 ppm. The protons on the 2-nitrophenyl ring, in particular, will be influenced by the strong electron-withdrawing nature of the nitro group, leading to more complex splitting patterns and downfield shifts compared to the protons on the unsubstituted phenyl ring.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Since this compound has a plane of symmetry, it is expected to show 13 distinct signals for its 13 carbon atoms. The imine carbon (C=N) is particularly noteworthy, typically appearing significantly downfield in the δ 155-165 ppm range. The aromatic carbons will produce signals in the δ 110-150 ppm region. The carbon atom attached to the nitro group (C-NO₂) is expected to be shifted further downfield within this range due to the deshielding effect of the nitro substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Imine H (-CH=N-) | 8.0 - 9.0 | Singlet, deshielded by C=N bond. |
| Aromatic H | 6.5 - 8.5 | Complex multiplets; protons on the nitrophenyl ring are expected to be further downfield. |
| ¹³C NMR | ||
| Imine C (-C H=N-) | 155 - 165 | Deshielded due to double bond to nitrogen. |
| Aromatic C | 110 - 150 | Signals for all 12 aromatic carbons. |
| Aromatic C-NO₂ | ~145 - 150 | Deshielded by the electron-withdrawing nitro group. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. The most prominent of these is the stretching vibration of the imine group (C=N), which is expected to appear as a strong band in the 1620-1650 cm⁻¹ region. Additionally, the presence of the nitro group (NO₂) gives rise to two strong and distinct stretching bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. The aromatic rings are identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Imine C=N | Stretch | 1620 - 1650 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Nitro N=O | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro N=O | Symmetric Stretch | 1330 - 1370 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound (C₁₃H₁₀N₂O₂), the molecular weight is 226.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 226. nih.gov The fragmentation of this molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂, 46 amu) to give a fragment at m/z = 180, or cleavage at the C-N or C=N bonds, leading to characteristic fragments corresponding to the phenylmethanimine (B108103) or nitrophenyl portions of the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula | Notes |
| 226 | [M]⁺ | [C₁₃H₁₀N₂O₂]⁺ | Molecular Ion |
| 180 | [M - NO₂]⁺ | [C₁₃H₁₀N]⁺ | Loss of the nitro group |
| 121 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | Fragment corresponding to the nitrophenyl group |
| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Fragment corresponding to the phenylmethanimine moiety |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shimadzu.com The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. Molecules with extensive conjugation, like this compound, typically exhibit strong absorption in the UV-Vis region. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the aromatic rings and the C=N imine bond. The presence of the nitro group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzalaniline. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed.
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic methods reveal the molecular connectivity and functional groups, single-crystal X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular architecture.
Analysis of Intermolecular Interactions and Crystal Packing
A key feature of the crystal packing is the presence of C—H···O hydrogen bonds. These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the formation of the supramolecular assembly. The specific nature and geometry of these bonds, along with other non-covalent interactions such as π-π stacking and van der Waals forces, define the three-dimensional architecture of the crystal. The study of these interactions is often facilitated by computational tools like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. For related nitro-containing Schiff bases, Hirshfeld analysis has shown that H···O/O···H, H···C/C···H, and H···H interactions are the most significant contributors to the crystal packing.
Detailed crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 11.178 |
| b (Å) | 7.718 |
| c (Å) | 13.217 |
| α (°) | 90 |
| β (°) | 94.064 |
| γ (°) | 90 |
| Z | 4 |
| Data sourced from the Crystallography Open Database (COD) entry 2210061. nih.gov |
Elemental Analysis for Compositional Verification (e.g., CHN/CHNS)
Elemental analysis is a fundamental technique employed to confirm the empirical formula of a synthesized compound, ensuring its purity and verifying that the correct product has been obtained. This is typically achieved through combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).
The table below presents the calculated and found elemental analysis values for (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, which has a similar molecular framework.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 70.01 | 70.01 |
| Hydrogen (H) | 5.03 | 5.10 |
| Nitrogen (N) | 11.66 | 11.30 |
| Data for (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine. researchgate.net |
The close agreement between the calculated and found values for the analogue provides strong evidence for the successful synthesis and purity of the compound, a principle that is directly applicable to the verification of this compound.
Advanced Research Perspectives and Future Directions
Rational Design of Chemically Diverse Scaffolds from N-(2-nitrophenyl)-1-phenylmethanimine Precursors
The strategic use of this compound as a precursor allows for the rational design of a wide array of chemically diverse scaffolds, particularly nitrogen-containing heterocycles, which are prominent in medicinal chemistry. nih.gov The inherent reactivity of the imine functionality, coupled with the influence of the ortho-nitro group, provides a powerful platform for designing novel molecular frameworks. researchgate.net
The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular cores that can bind to multiple biological targets. nih.gov By strategically modifying the this compound backbone, it is possible to generate libraries of compounds based on privileged structures. The design process often involves computational modeling to predict the binding of potential derivatives to specific protein targets. researchgate.netmdpi.com
The nitro group in this compound is a key functional handle that can be transformed into various other groups, thereby expanding the accessible chemical space. For instance, reduction of the nitro group to an amine opens up pathways to benzimidazole (B57391) derivatives, a scaffold known for its broad spectrum of biological activities. nih.govnih.gov Cyclization reactions involving the imine bond and the ortho-substituted group are a common strategy for constructing fused heterocyclic systems.
Below is a table illustrating potential heterocyclic scaffolds that can be rationally designed from this compound precursors.
| Precursor Modification | Target Heterocyclic Scaffold | Potential Reaction Type |
| Reduction of nitro group, followed by intramolecular cyclization | Benzimidazoles | Reductive cyclization |
| [3+2] Cycloaddition with a suitable dipolarophile | Spiroxindoles | Cycloaddition |
| Reaction with α,β-unsaturated ketones | Pyrimidines, Isoxazoles | Condensation/Cyclization |
| Intramolecular cyclization via activation of the ortho position | Quinolines | Friedländer-type synthesis |
The rational design of these scaffolds is guided by an understanding of reaction mechanisms and the electronic properties of the starting material and reagents. researchgate.net The ability to generate diverse and complex molecules from a relatively simple precursor underscores the importance of this compound in synthetic chemistry. rug.nlresearchgate.net
Development of Catalytic Systems for Imine-Based Transformations
The development of efficient catalytic systems is crucial for unlocking the full synthetic potential of imine-based transformations involving this compound. Catalysis offers advantages in terms of reaction efficiency, selectivity, and sustainability.
One area of active research is the development of catalysts for the synthesis of imines themselves. For instance, novel magnetic catalysts, such as Ni/SiO2, have been developed for the one-pot synthesis of imines from aromatic nitro compounds and aldehydes. researchgate.net Such catalysts could be employed for the efficient production of this compound.
Transformations of the imine bond are another major focus. The catalytic hydroboration of imines to produce secondary amines is a fundamental reaction, and various catalysts have been explored for this purpose. researchgate.net Similarly, the catalytic allylation of imines provides access to homoallylic amines, which are valuable synthetic intermediates. researchgate.net
The following table summarizes different catalytic systems applicable to transformations involving imines.
| Transformation | Catalyst Type | Example |
| Imine Synthesis | Heterogeneous Magnetic Catalyst | Ni/SiO2 |
| Imine Reduction (Hydroboration) | Boron-based reagents | Me2S-BH3 |
| Imine Allylation | Chiral N-fluoro quaternary ammonium (B1175870) salts | F-CD-BF4 |
| Oxidative Coupling of Amines to Imines | Metal-Organic Frameworks (MOFs) | NiBDC |
The electrophilic nature of the imine carbon can be enhanced by Lewis or Brønsted acid catalysis, facilitating nucleophilic additions. nih.gov The development of chiral catalysts for asymmetric transformations of imines is of particular importance for the synthesis of enantiomerically pure compounds.
Advanced Characterization Approaches for Complex Chemical Systems
The characterization of this compound and the complex chemical systems derived from it requires a suite of advanced analytical techniques. These methods are essential for confirming molecular structures, elucidating reaction mechanisms, and understanding the properties of new materials.
Spectroscopic techniques form the cornerstone of characterization. Infrared (IR) spectroscopy is used to identify the characteristic C=N stretching vibration of the imine group. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and connectivity. researchgate.net Mass spectrometry is employed to determine the molecular weight and fragmentation patterns.
For unambiguous structure determination, especially for complex molecules with multiple stereocenters, single-crystal X-ray diffraction is the gold standard. nih.gov This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
The table below outlines key characterization techniques and the information they provide.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=N, NO₂) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, connectivity, and stereochemistry |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns |
| X-ray Crystallography | Precise three-dimensional molecular structure |
| UV-Vis Spectroscopy | Electronic transitions (n→π* and π→π*) |
| Computational Chemistry (e.g., DFT) | Optimized geometry, electronic properties, vibrational frequencies |
Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental techniques. nih.gov DFT calculations can provide insights into molecular orbitals, electronic structure, and predicted spectroscopic data, which can aid in the interpretation of experimental results. researchgate.net
Expansion of Theoretical Models for Predictive Chemical Synthesis and Reactivity
Theoretical and computational chemistry are becoming indispensable tools for predicting the outcomes of chemical reactions and for designing novel synthetic pathways. The expansion of theoretical models for this compound and related systems can accelerate the discovery of new reactions and molecules.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. nih.gov It can be used to calculate reaction energies, activation barriers, and to explore reaction mechanisms in detail. For example, theoretical studies can elucidate the mechanism of hydrolysis of imine oximes. nih.gov
Machine learning (ML) is an emerging approach for predicting chemical reactivity and reaction outcomes. nih.gov By training ML models on large datasets of known reactions, it is possible to predict the yield or selectivity of new transformations. For instance, ML models have been used to predict the enantioselectivity of asymmetric imine addition reactions. nih.gov
The following table highlights different theoretical approaches and their applications in predictive chemistry.
| Theoretical Approach | Application |
| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and investigation of reaction mechanisms. |
| Ab initio methods | High-accuracy calculations of molecular properties. |
| Molecular Docking | Prediction of binding modes and affinities of molecules to biological targets. |
| Machine Learning (ML) | Prediction of reaction outcomes (e.g., yield, selectivity). |
These predictive models can guide experimental work by identifying promising reaction conditions and substrates, thereby saving time and resources. The synergy between theoretical predictions and experimental validation is a powerful paradigm for modern chemical research.
Q & A
Basic Research Question
- FT-IR : Look for C=N stretching vibrations at ~1681 cm⁻¹ and NO₂ asymmetric/symmetric stretches at 1593/1336 cm⁻¹ .
- ¹H NMR : Aromatic protons appear as multiplet clusters (δ 7.2–8.5 ppm), while the methanimine proton may resonate as a singlet (δ ~8.3 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ~250–300 range) and fragmentation patterns (e.g., loss of NO₂ or phenyl groups) .
What stability considerations are critical for handling this compound?
Basic Research Question
- Storage : Store at 0–6°C in airtight containers to prevent decomposition .
- Thermal stability : Decomposes under fire, releasing CO and NOx; avoid high-temperature conditions .
- Light sensitivity : Nitro groups may sensitize the compound to photodegradation; use amber glassware .
How can researchers reconcile contradictory spectral data during characterization?
Advanced Research Question
- Comparative analysis : Cross-reference with structurally analogous imines (e.g., (E)-N-(3-methylbutyl)-1-phenylmethanimine) to identify diagnostic peaks .
- Isotopic labeling : Use ¹³C-labeled precursors to confirm ambiguous carbon environments .
- Computational modeling : Validate NMR/IR predictions via DFT calculations (e.g., Gaussian09) .
What catalytic systems enhance imine formation efficiency for this compound?
Advanced Research Question
- Nickel catalysts : Complexes with diphosphine ligands reduce side reactions (e.g., over-reduction to amines) .
- Reaction optimization : Conduct reactions under inert atmospheres (N₂/Ar) to suppress oxidative byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitro-group stability and reaction homogeneity .
What safety protocols are advised given limited toxicological data?
Basic Research Question
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to minimize exposure .
- Spill management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
How can reaction yields be improved for large-scale synthesis?
Advanced Research Question
- Catalyst loading : Optimize nickel complex concentrations (0.5–2 mol%) to balance cost and efficiency .
- Temperature control : Maintain reflux at 80–100°C to accelerate condensation while avoiding decomposition .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate pure imine .
What computational approaches predict reactivity in catalytic cycles?
Advanced Research Question
- DFT studies : Model transition states for imine formation to identify rate-limiting steps .
- Molecular docking : Screen for potential biological activity (e.g., antimicrobial or anticancer properties) .
- Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
How can stereochemical configurations be resolved in derivatives?
Advanced Research Question
- X-ray crystallography : Determine absolute configuration using Flack’s x parameter for centrosymmetric ambiguities .
- Chiral chromatography : Use HPLC with amylose-based columns to separate enantiomers .
What strategies mitigate competing side reactions during synthesis?
Advanced Research Question
- Additive screening : Introduce dehydrating agents (e.g., molecular sieves) to shift equilibrium toward imine .
- Kinetic profiling : Use in situ FT-IR to monitor intermediates and adjust reaction parameters dynamically .
- Byproduct suppression : Add antioxidants (e.g., BHT) to inhibit nitro-group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
